

Application Note: Quantification of ϵ -(γ -glutamyl)lysine Cross-links by LC-MS/MS

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Compound of Interest

Compound Name: Glu-Lys

Cat. No.: B1336564

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Audience: Researchers, scientists, and drug development professionals.

Introduction

The ϵ -(γ -glutamyl)lysine isopeptide bond is a covalent cross-link formed between the γ -carboxamide group of a peptide-bound glutamine residue and the ϵ -amino group of a peptide-bound lysine residue. This bond is primarily catalyzed by transglutaminases (TGases), a family of calcium-dependent enzymes.[1][2] The formation of these cross-links is a critical post-translational modification that stabilizes protein structures, rendering them resistant to proteolytic degradation and mechanical stress.[2]

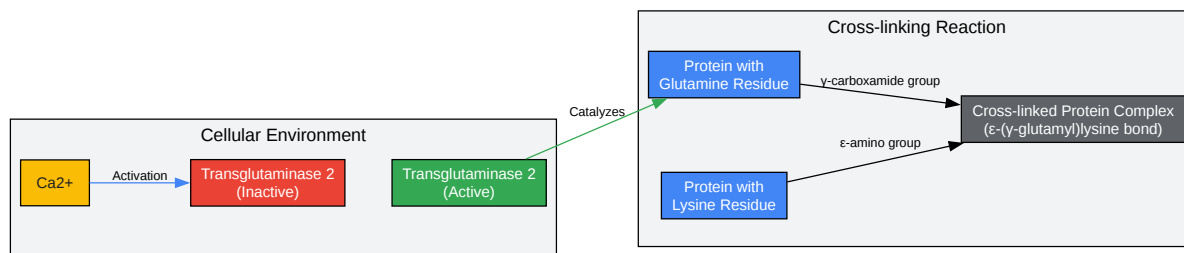
An important member of this enzyme family is Transglutaminase 2 (TG2), which has been implicated in a variety of physiological and pathological processes, including wound healing, tissue stabilization, and the progression of chronic diseases such as fibrosis, chronic kidney disease, and neurodegenerative disorders.[3][4] Consequently, the quantification of ϵ -(γ -glutamyl)lysine in biological samples serves as a valuable biomarker for assessing TG2 activity and disease progression.[3][5]

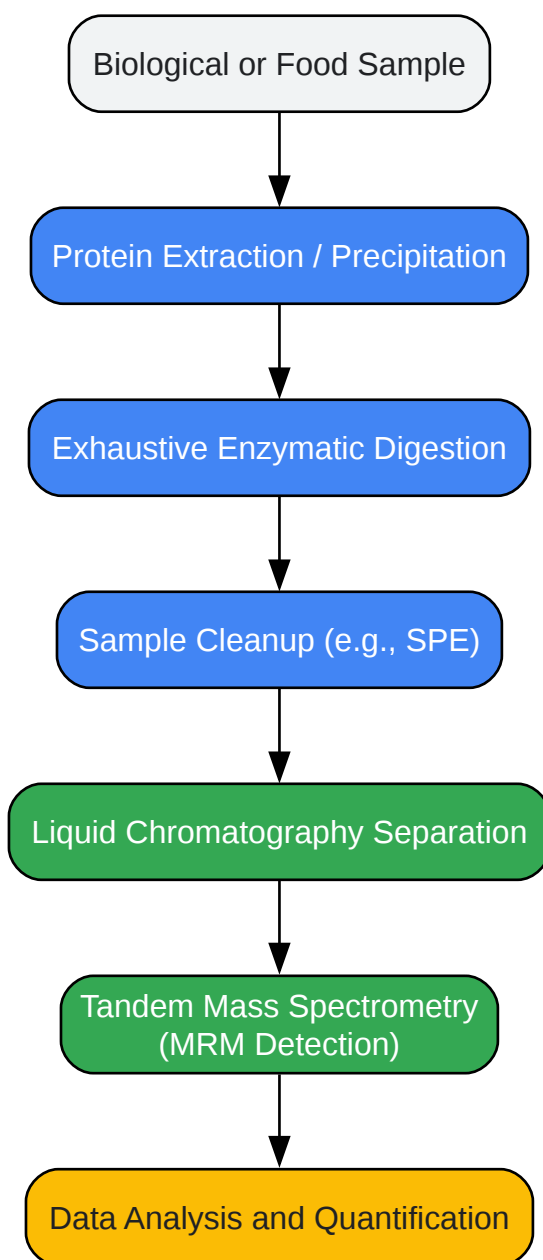
This application note provides a detailed protocol for the quantification of ϵ -(γ -glutamyl)lysine in biological and food samples using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). This method offers high sensitivity and selectivity, making it superior to traditional amino acid analysis.[3][5]

Principle of the Method

The quantification of ϵ -(γ -glutamyl)lysine by LC-MS/MS involves a multi-step process. First, proteins are extracted from the sample matrix. To liberate the isopeptide, an exhaustive enzymatic digestion of the proteins is performed, which breaks down the protein into its constituent amino acids and small peptides, leaving the stable ϵ -(γ -glutamyl)lysine bond intact. [5][6] The resulting digest is then analyzed by LC-MS/MS. The liquid chromatography step separates the ϵ -(γ -glutamyl)lysine from other components in the complex mixture. The tandem mass spectrometer then provides highly selective and sensitive detection and quantification of the target analyte using Multiple Reaction Monitoring (MRM).

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- To cite this document: BenchChem. [Application Note: Quantification of ϵ -(γ -glutamyl)lysine Cross-links by LC-MS/MS]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1336564#lc-ms-ms-methods-for-quantification-of-glutamyl-lysine>]

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